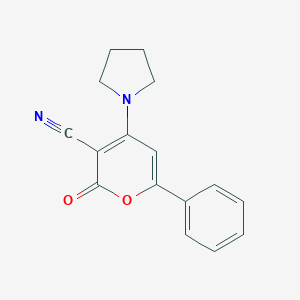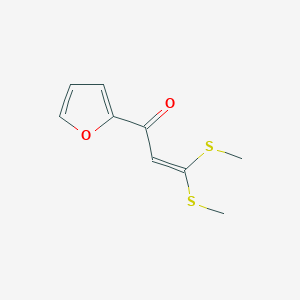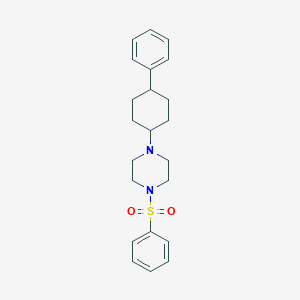
8-Nitronaphthalene-2-sulfonic acid
Descripción general
Descripción
8-Nitronaphthalene-2-sulfonic acid is a derivative of naphthalene, which is substituted by an amino and sulfonic acid groups . These compounds are colorless solids and are useful precursors to dyes .
Synthesis Analysis
The synthesis of 1-nitronaphthalene involves the nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane . The reaction occurs under homogeneous conditions and GC-MS analysis of the product showed 2 peaks corresponding to 1-nitronaphthalene (96%) and 2-nitronaphthalene (4%) .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 2-Naphthalenesulfonic acid . It is an organic compound with the formula C10H7SO3H . It is a colorless, water-soluble solid .Chemical Reactions Analysis
Aromatic rings undergo nitration and sulfonation through the electrophilic aromatic substitution mechanism . Aromatic rings can undergo nitration when treated with nitric acid HNO3 in addition to the strong acid H2SO4 . This leads to the formation of the nitronium ion NO2+ which is the active electrophile .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis : 8-Nitronaphthalene-2-sulfonic acid is used in chemical reactions involving deactivated naphthalene derivatives with sulfur trioxide, indicating its potential in sulfo derivatives synthesis (Zou, Lin, 1995). Additionally, it plays a role in the condensation of p-nitrobenzyl sulfones for facile access to substituted 2-nitronaphthalene derivatives (Tyrala, Mąkosza, 1994).
Electrochemical Studies : The electrochemical behavior of naphthalene 1-nitro-6-sulfonic acid, a related compound, has been studied, showing potential in electrochemical applications (Konarev, 2021).
Fluorescence and Spectroscopy : this compound has applications in fluorescence studies, as demonstrated by research on 1-anilinonaphthalene 8-sulfonic acid and its binding to biological membranes (Chan, Wang, 1984). This includes the investigation of the fluorescent properties of 8-anilinonaphthalene-1-sulfonic acid in different mediums (Wei, Li, 1998).
Biological and Medical Research : The compound has been studied for its interaction with proteins, such as the binding to apomyoglobin and apohemoglobin, offering insights into non-polar binding sites in proteins (Stryer, 1965). It also finds application in microbial growth media, assisting in the differentiation between bacterial species (Ramsey et al., 1980).
Toxicology : Studies have been conducted on the cytotoxicity of 8-Anilino 1-Naphthalene Sulfonic acid and its degradation products, highlighting its relevance in understanding the toxicological effects of certain chemical compounds (Vallinachiyar et al., 2018).
Material Science : The compound is used in the synthesis of organic-inorganic luminescent composites, illustrating its role in material science and nanotechnology applications (Gu, Wu, Yu, 2019).
Safety and Hazards
Direcciones Futuras
Aminonaphthalenesulfonic acids, which include 8-Nitronaphthalene-2-sulfonic acid, are useful precursors to dyes . Therefore, future research could focus on exploring the synthetic utility of this compound for the construction of diverse N/O-containing heterocyclic frameworks . Another area of interest could be the development of efficient synthetic strategies for producing these compounds .
Propiedades
IUPAC Name |
8-nitronaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)10-3-1-2-7-4-5-8(6-9(7)10)17(14,15)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCVDUBXMVTRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328569 | |
| Record name | 8-nitronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18425-74-6 | |
| Record name | 8-nitronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)





![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)

![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)

